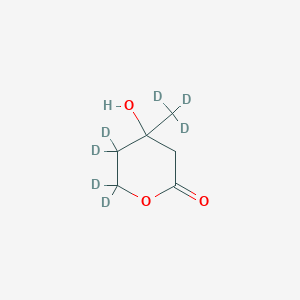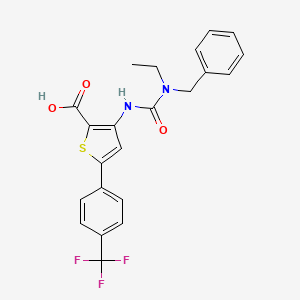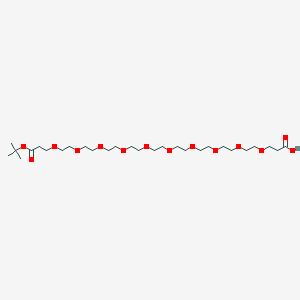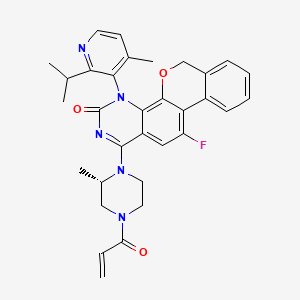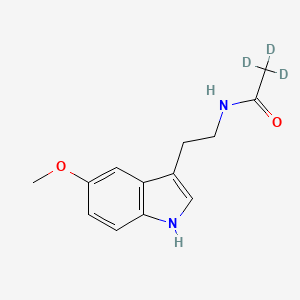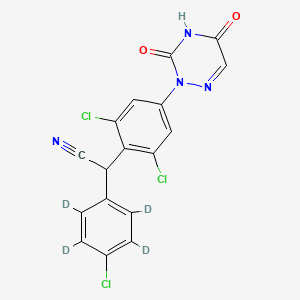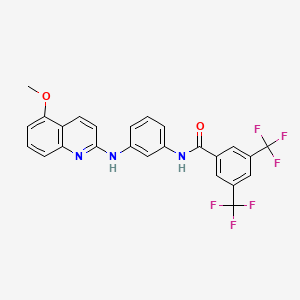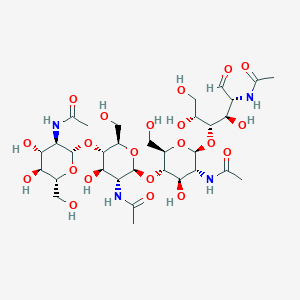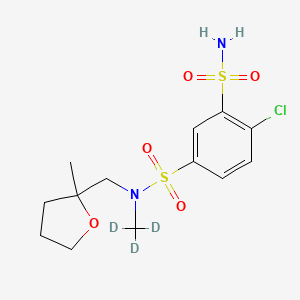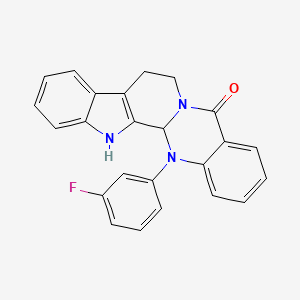
Antitumor agent-53
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-53 is a potent compound known for its significant antitumor activity. It induces cell cycle arrest at the G2/M phase and inhibits the PI3K/AKT pathway to induce apoptosis in cancer cells . This compound has shown promise in preclinical studies for its ability to target and eliminate cancer cells effectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-53 involves a series of chemical reactions. One common method includes the cyclization of precursor compounds through the Biginelli reaction, using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions are typically mild, with the process carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Antitumor agent-53 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs of this compound.
科学的研究の応用
Antitumor agent-53 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用機序
Antitumor agent-53 exerts its effects by inducing cell cycle arrest at the G2/M phase and inhibiting the PI3K/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways involved in cancer cell growth and survival, making it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds
PD 174265: An EGFR tyrosine kinase inhibitor with potent antitumor activity.
Venetoclax: A compound that blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Uniqueness
Antitumor agent-53 is unique in its dual mechanism of inducing cell cycle arrest and inhibiting the PI3K/AKT pathway, which is not commonly observed in other antitumor agents. This dual action makes it particularly effective against certain types of cancer cells that rely on these pathways for survival.
特性
分子式 |
C24H18FN3O |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
21-(3-fluorophenyl)-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |
InChI |
InChI=1S/C24H18FN3O/c25-15-6-5-7-16(14-15)28-21-11-4-2-9-19(21)24(29)27-13-12-18-17-8-1-3-10-20(17)26-22(18)23(27)28/h1-11,14,23,26H,12-13H2 |
InChIキー |
GAWLARQICSTTDL-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C6=CC(=CC=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


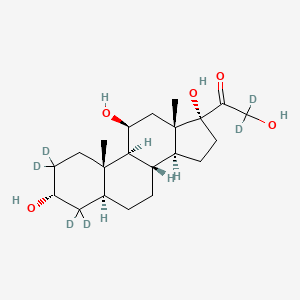
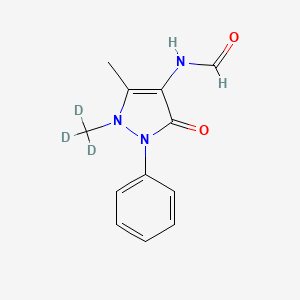
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
